molecular formula C12H11N3 B160751 1-(Pyrrol-1-ylmethyl)benzimidazole CAS No. 139003-45-5

1-(Pyrrol-1-ylmethyl)benzimidazole

Cat. No. B160751
M. Wt: 197.24 g/mol
InChI Key: JRGBCIKWLSODAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Pyrrol-1-ylmethyl)benzimidazole” is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It has been found that benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . A structural analog of nocodazole, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, named RDS 60, has shown significant antineoplastic properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Molecular Structure Analysis

Benzimidazole is a base and can be deprotonated with stronger bases. The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole .


Chemical Reactions Analysis

Benzimidazole exhibits diverse chemical reactions. It can greatly benefit in the treatment of parasitic diseases . The synthetic pathway to various benzimidazole derivatives usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .


Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in the form of tabular crystals . It has a molar mass of 118.139 g·mol −1 and a melting point of 170 to 172 °C (338 to 342 °F; 443 to 445 K) .

Future Directions

Benzimidazole and its derivatives have shown promising application in biological and clinical studies. Due to their special structural features and electron-rich environment, they bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . The research and development of benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

properties

IUPAC Name

1-(pyrrol-1-ylmethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-2-6-12-11(5-1)13-9-15(12)10-14-7-3-4-8-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGBCIKWLSODAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CN3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1H-Pyrrol-1-yl)methyl)-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.